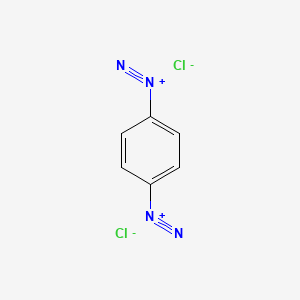
Benzene-1,4-bis(diazonium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,4-bis(diazonium) dichloride is an organic compound belonging to the class of diazonium salts. It is characterized by the presence of two diazonium groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzene-1,4-bis(diazonium) dichloride is typically synthesized through the diazotization of p-phenylenediamine. The process involves treating p-phenylenediamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)_2 + 2 \text{HNO}_2 + 2 \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{N}_2+\text{Cl}-)_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium groups and prevent decomposition.
Types of Reactions:
Substitution Reactions: this compound undergoes various substitution reactions, where the diazonium groups are replaced by other functional groups.
Coupling Reactions: This compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo compounds that are widely used as dyes.
Common Reagents and Conditions:
Copper(I) Chloride (CuCl): Used in the Sandmeyer reaction to replace diazonium groups with chlorine atoms.
Potassium Iodide (KI): Facilitates the substitution of diazonium groups with iodine atoms.
Phenols and Aromatic Amines: React with diazonium salts to form azo compounds under basic conditions.
Major Products:
Aryl Chlorides, Bromides, and Iodides: Formed through substitution reactions.
Azo Compounds: Produced via coupling reactions with phenols and aromatic amines.
Applications De Recherche Scientifique
Benzene-1,4-bis(diazonium) dichloride has numerous applications in scientific research:
Biology and Medicine: Employed in the modification of biomaterials for improved biocompatibility and functionality.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and other materials.
Mécanisme D'action
The mechanism of action of benzene-1,4-bis(diazonium) dichloride primarily involves the formation of highly reactive diazonium ions. These ions can undergo various substitution and coupling reactions, leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
Benzenediazonium Chloride: A simpler diazonium salt with a single diazonium group.
Benzenediazonium Tetrafluoroborate: Known for its stability compared to other diazonium salts.
Uniqueness: Benzene-1,4-bis(diazonium) dichloride is unique due to the presence of two diazonium groups, which allows for the formation of more complex and diverse products compared to compounds with a single diazonium group. This dual functionality makes it particularly valuable in the synthesis of bifunctional compounds and polymers .
Propriétés
Numéro CAS |
13712-02-2 |
|---|---|
Formule moléculaire |
C6H4Cl2N4 |
Poids moléculaire |
203.03 g/mol |
Nom IUPAC |
benzene-1,4-didiazonium;dichloride |
InChI |
InChI=1S/C6H4N4.2ClH/c7-9-5-1-2-6(10-8)4-3-5;;/h1-4H;2*1H/q+2;;/p-2 |
Clé InChI |
LGGIJLMBJSZMRI-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1[N+]#N)[N+]#N.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


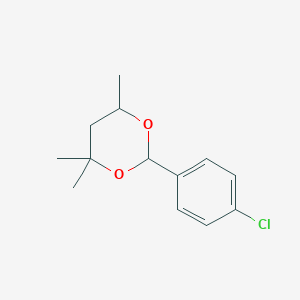
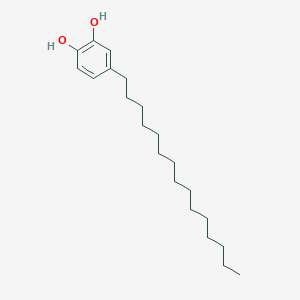
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
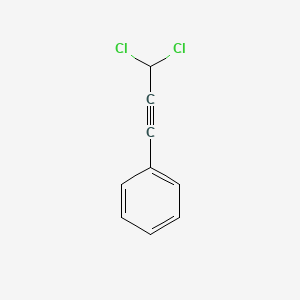


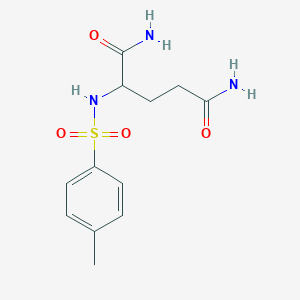

![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
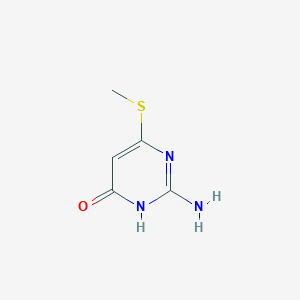


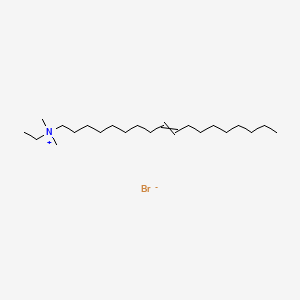
![(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane](/img/structure/B14726312.png)
